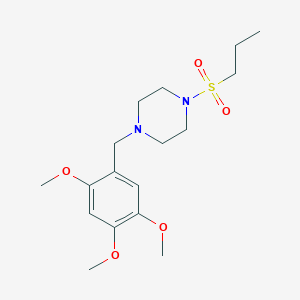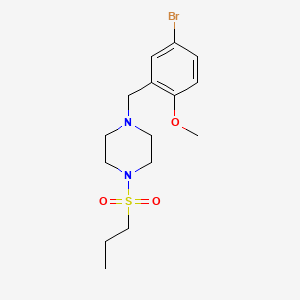
1-(propylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine
Overview
Description
1-(propylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine, commonly known as PPTBP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PPTBP is a piperazine derivative that has shown promising results in various studies, particularly in the field of neuroscience.
Mechanism of Action
PPTBP works by binding to the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission in the brain. By binding to this receptor, PPTBP increases the release of dopamine, which has been shown to improve symptoms of Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects:
PPTBP has been shown to have several biochemical and physiological effects in the body. It has been shown to increase the release of dopamine in the brain, which can improve motor function and reduce the symptoms of Parkinson's disease. Additionally, PPTBP has been shown to have antioxidant properties, which can protect the brain from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One advantage of using PPTBP in lab experiments is its high potency and selectivity for the dopamine D2 receptor. This makes it a useful tool for studying the role of dopamine in the brain and for developing new therapies for neurological disorders. However, one limitation of using PPTBP is its potential for toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of PPTBP and its potential therapeutic applications. One area of research is the development of new drugs that are based on the structure of PPTBP, which could have improved potency and fewer side effects. Additionally, further research is needed to understand the long-term effects of PPTBP on the brain and its potential for use in the treatment of other neurological disorders. Finally, more research is needed to understand the mechanisms of action of PPTBP and how it interacts with other neurotransmitters in the brain.
Scientific Research Applications
PPTBP has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a positive effect on the central nervous system, particularly in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
properties
IUPAC Name |
1-propylsulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O5S/c1-5-10-25(20,21)19-8-6-18(7-9-19)13-14-11-16(23-3)17(24-4)12-15(14)22-2/h11-12H,5-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDLRNBPMHXMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-ethoxy-3-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3467903.png)
![1-(3-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3467904.png)
![1-(4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3467908.png)
![1-(2,4-dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3467921.png)
![1-(2,5-dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3467926.png)
![1-(2-ethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3467930.png)
![1-(4-ethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3467933.png)
![2,6-dimethoxy-4-{[4-(2-naphthylsulfonyl)-1-piperazinyl]methyl}phenol](/img/structure/B3467943.png)
![1-(2-ethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3467945.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[4-(methylthio)benzyl]piperazine](/img/structure/B3467956.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3467964.png)
![N-(4-{[4-(2-methylbenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3467969.png)
![N-(4-{[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3467972.png)
